molecular formula C13H14N2O B147247 N-(4-methoxybenzyl)pyridin-2-amine CAS No. 52818-63-0

N-(4-methoxybenzyl)pyridin-2-amine

Cat. No. B147247
CAS RN: 52818-63-0
M. Wt: 214.26 g/mol
InChI Key: SMJGJENXFSWIMQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)pyridin-2-amine, also known as N-MBPA, is an organic compound that has been studied extensively in the scientific community due to its wide range of applications. N-MBPA has become a popular reagent in synthetic organic chemistry, due to its ability to react with a variety of substrates in a predictable and efficient manner. N-MBPA is also of interest to the medical community, as it has been found to have potential therapeutic applications.

Scientific Research Applications

1. Chemical Synthesis and Reactions

N-(4-methoxybenzyl)pyridin-2-amine and its derivatives are utilized in various chemical synthesis processes. For instance, the compound N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine was synthesized and tested as an inhibitor for carbon steel corrosion in hydrochloric acid medium, showcasing its potential in industrial applications (Iroha et al., 2021). Another study focused on the reductive amination process involving similar compounds, emphasizing its role in organic chemistry education (Touchette, 2006).

2. Catalyst and Surface Interaction Studies

Compounds related to this compound have been studied for their role as catalysts in various chemical reactions. For example, vanadium complexes of bis(phenolate) ligands, including those similar to this compound, have been analyzed for their ability to mediate oxidative C-C bond cleavage, showcasing the compound's relevance in catalysis (Zhang et al., 2012). Additionally, manganese(II) complexes of ligands derived from 2-aminomethylpyridine, which bear similarity to the structure of this compound, have been synthesized and characterized to understand their structural and magnetic properties (Wu et al., 2004).

3. Medical and Biological Applications

Although not directly related to this compound, compounds with similar structures have been explored for their medical and biological applications. For instance, a study on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds revealed their selective and potent antibacterial activity against certain bacterial strains, indicating the potential medical significance of structurally related compounds (Wencewicz et al., 2011).

Safety and Hazards

“N-(4-methoxybenzyl)pyridin-2-amine” is identified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-12-7-5-11(6-8-12)10-15-13-4-2-3-9-14-13/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGJENXFSWIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200797
Record name p-Anisyl(2-pyridyl)amine
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52818-63-0
Record name N-[(4-Methoxyphenyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
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Record name N-(4-Methoxybenzyl)pyridin-2-amine
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Record name 52818-63-0
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Record name p-Anisyl(2-pyridyl)amine
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Record name p-anisyl(2-pyridyl)amine
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Record name N-(4-METHOXYBENZYL)PYRIDIN-2-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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